Eupaformosanin is primarily isolated from Eupatorium cannabinum, which is a member of the Asteraceae family. This plant has been traditionally used in various cultures for its medicinal properties, and recent studies have focused on its bioactive compounds, including Eupaformosanin, for their potential anticancer activities .
Chemically, Eupaformosanin belongs to the class of terpenes, which are organic compounds produced by a variety of plants. Terpenes are known for their aromatic properties and play significant roles in plant defense mechanisms. Eupaformosanin's classification as a terpene is significant as it relates to its biological activity and potential therapeutic applications .
Eupaformosanin can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves using solvents to isolate the compound from dried plant material. For instance, ethanol or methanol can be employed to extract Eupaformosanin effectively.
In laboratory settings, synthetic approaches may involve modifying existing terpene structures through organic reactions such as oxidation or reduction to enhance yield or biological activity. Specific synthetic pathways have not been extensively detailed in the literature but may include standard organic synthesis techniques .
The extraction process generally follows these steps:
The molecular structure of Eupaformosanin has been characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). It possesses a complex arrangement typical of terpenes, featuring multiple rings and functional groups that contribute to its biological activity.
The molecular formula for Eupaformosanin is CHO, indicating it contains 20 carbon atoms, 30 hydrogen atoms, and 5 oxygen atoms. Its specific structural features include hydroxyl groups that are crucial for its interaction with biological targets .
Eupaformosanin participates in several chemical reactions relevant to its biological activity:
The compound's ability to induce apoptosis and ferroptosis involves complex biochemical interactions:
Eupaformosanin's mechanism involves several key processes:
Studies indicate that the induction of ferroptosis by Eupaformosanin is closely linked with the modulation of p53 signaling pathways, particularly in triple-negative breast cancer models where mutant p53 plays a pivotal role .
Relevant data on melting point and boiling point are not extensively documented but can be inferred from similar terpenoid compounds .
Eupaformosanin shows promise in various scientific applications:
Research continues to explore the full potential of Eupaformosanin in clinical settings and its synergistic effects when combined with existing cancer treatments .
Eupaformosanin is primarily isolated from Eupatorium formosanum (Asteraceae family), a plant endemic to East Asian regions. The compound belongs to the germacranolide subclass of sesquiterpene lactones, characterized by a 10-membered ring and α,β-unsaturated carbonyl moieties essential for bioactivity. Its chemical structure features:
Phytochemical purification typically involves chromatographic techniques (e.g., HPLC, silica gel chromatography) followed by structural elucidation via NMR spectroscopy and mass spectrometry [2] [9]. The characteristic NMR signals include lactone carbonyl resonances at δ 170–175 ppm and olefinic protons between δ 5.5–6.5 ppm, confirming the α,β-unsaturated system [9].
Table 1: Phytochemical Profile of Eupaformosanin
Property | Characteristic |
---|---|
Molecular Formula | C₁₉H₂₄O₆ |
Class | Germacranolide sesquiterpene lactone |
Key Functional Groups | α-methylene-γ-lactone, epoxide, exocyclic methylene |
Bioactive Motifs | Electrophilic sites enabling covalent binding to cellular nucleophiles |
Solubility | Lipophilic (soluble in DMSO, ethanol) |
Sesquiterpene lactones (SLs) have been systematically investigated since the mid-20th century for their broad bioactivities:
Table 2: Key Milestones in Sesquiterpene Lactone Research
Time Period | Focus | Key Finding |
---|---|---|
1970s–1980s | Cytotoxicity screening | Eupaformosanin inhibits Ehrlich ascites cell DNA synthesis |
1990s–2000s | Signaling pathway modulation | SLs block NF-κB and MAPK pathways |
2010s–Present | Cell death mechanisms | Eupaformosanin induces mutant p53 ubiquitination and ferroptosis |
TNBC, defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and HER2 amplification, represents 15–20% of breast cancers. It exhibits distinct clinicopathological features:
Current Therapeutic Limitations:
Conventional therapies predominantly trigger apoptosis, which is frequently evaded in TNBC via:
Ferroptosis as a Therapeutic Alternative:This iron-dependent cell death mechanism involves:
Eupaformosanin’s Dual Mechanism:
Table 3: Eupaformosanin’s Multimodal Anticancer Mechanism in TNBC
Target | Effect | Downstream Consequence |
---|---|---|
Mutant p53 | Ubiquitination and degradation | Loss of gain-of-function oncogenic activity |
GPX4/SLC7A11 | Downregulation | Glutathione depletion, lipid ROS accumulation |
ACSL4 | Upregulation | PUFA phospholipid peroxidation |
BAX/BAK | Activation | Mitochondrial apoptosis |
In TNBC models, eupaformosanin’s dual induction of apoptosis and ferroptosis overcomes intrinsic resistance to single-mechanism agents. In vivo studies show 60–70% suppression of MDA-MB-231 xenograft growth, correlating with decreased mutant p53 and increased ferroptosis markers (e.g., malondialdehyde) [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2